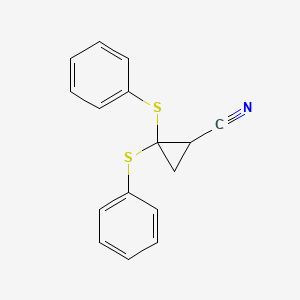
2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with two phenylsulfanyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of phenylsulfanyl-substituted alkenes with dichlorocarbene can yield the desired cyclopropane derivative . Another method involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions has also been explored for the efficient synthesis of substituted cyclopropanes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(phenylsulfanyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The phenylsulfanyl groups can undergo oxidation or substitution, while the carbonitrile group can be reduced or serve as a nucleophilic site .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, lacking the phenylsulfanyl and carbonitrile groups.
2,2-Diphenylcyclopropane: Similar structure but with phenyl groups instead of phenylsulfanyl groups.
Cyclopropane-1-carbonitrile: Lacks the phenylsulfanyl groups.
Properties
CAS No. |
91145-94-7 |
|---|---|
Molecular Formula |
C16H13NS2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2,2-bis(phenylsulfanyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H13NS2/c17-12-13-11-16(13,18-14-7-3-1-4-8-14)19-15-9-5-2-6-10-15/h1-10,13H,11H2 |
InChI Key |
HEZGCPFYEJNUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(SC2=CC=CC=C2)SC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















